N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide - 1206994-00-4

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide

Catalog Number: EVT-3105113
CAS Number: 1206994-00-4
Molecular Formula: C20H18FN3O3S
Molecular Weight: 399.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

Compound Description: SR 121787 is an orally active antiaggregating agent that metabolizes in vivo to generate SR 121566, a non-peptide antagonist of the platelet fibrinogen receptor GpIIb-IIIa. [] SR 121566 exhibits potent antithrombotic activity by inhibiting ADP-induced platelet aggregation and fibrinogen binding. []

Relevance: Both SR 121787 and N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide share a core thiazole structure. Additionally, both compounds feature a propionate or propanamide side chain at the 3-position of the thiazole ring. These structural similarities suggest a potential for shared pharmacological properties, particularly in the realm of platelet aggregation and thrombosis.

3-{N-[4-{4-[amino(imino)methyl]phenyl}-1,3-thiazol-2-yl]-N-[1-(carboxymethyl)piperidin-4-yl]amino}propionic acid, trihydrochloride (SR 121566A)

Compound Description: SR 121566A is a potent GpIIb/IIIa antagonist, exhibiting antithrombotic activity in a mouse model of arterial thrombosis. [] It significantly prolongs the time to occlusion in electrically induced carotid artery injury. []

Relevance: SR 121566A shares a very similar structure with N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide. Both possess a thiazole ring with a substituted phenyl group at the 4-position and a propanamide/propionic acid side chain at the 3-position. The major difference lies in the piperidine substituent on SR 121566A compared to the 3-(3-(4-fluorophenoxy)phenyl) group in the target compound. This structural similarity suggests a possible overlap in their mechanism of action, particularly related to GpIIb/IIIa antagonism.

N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

Compound Description: This compound is a B-Raf inhibitor with potential anticancer activity. [, ] It has been investigated in combination therapies with anti-PD-L1 antibodies, MEK inhibitors, and panitumumab (Vectibix) for treating cancers. [, ]

Relevance: This compound, like N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide, features a central thiazole ring. Although their substituent groups differ, the shared thiazole core suggests they may exhibit some common chemical properties. ,

N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide

Compound Description: This compound is a MEK inhibitor, a class of drugs often used in cancer therapy. [, ] Studies have explored its use in combination with B-Raf inhibitors and anti-PD-L1 antibodies to combat cancer. [, ]

Relevance: While structurally distinct from N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide, this compound's inclusion in combination therapies with thiazole-containing B-Raf inhibitors like N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide points to potential synergistic effects between these different classes of kinase inhibitors. ,

2-(3-fluorophenoxy)-N-[4-(2-pyridyl)thiazol-2-yl]-acetamide

Compound Description: This compound has been identified as an inhibitor of Entamoeba histolytica adenosine 5'-phosphosulfate kinase (EhAPSK). [] Inhibiting EhAPSK disrupts sulfolipid metabolism in E. histolytica, hindering trophozoite proliferation and cyst formation. [] These processes are critical for the clinical manifestation, pathogenesis, and transmission of amoebiasis. []

Relevance: This compound and N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide both belong to the class of thiazole derivatives. Moreover, both feature a fluorophenoxy group, albeit with differing substitution patterns on the phenyl ring. The shared thiazole scaffold and fluorophenoxy motif suggest potential similarities in their chemical properties and potential biological activities.

3-phenyl-N-[4-(2-pyridyl)thiazol-2-yl]-imidazole-4-carboxamide

Compound Description: This compound is another inhibitor of Entamoeba histolytica adenosine 5'-phosphosulfate kinase (EhAPSK), identified through in silico and in vitro analyses. [] Its ability to inhibit EhAPSK leads to the disruption of E. histolytica sulfolipid metabolism, inhibiting trophozoite proliferation and cyst formation. []

Relevance: This compound and N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide share a core thiazole structure. This shared structural feature suggests potential similarities in their chemical properties and possible biological activities, particularly considering their shared ability to inhibit enzymatic activity, although targeting different enzymes.

Properties

CAS Number

1206994-00-4

Product Name

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-3-[3-(4-fluorophenoxy)phenyl]propanamide

Molecular Formula

C20H18FN3O3S

Molecular Weight

399.44

InChI

InChI=1S/C20H18FN3O3S/c21-14-5-7-16(8-6-14)27-17-3-1-2-13(10-17)4-9-19(26)24-20-23-15(12-28-20)11-18(22)25/h1-3,5-8,10,12H,4,9,11H2,(H2,22,25)(H,23,24,26)

InChI Key

BOYIPLDREWWORK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NC3=NC(=CS3)CC(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.